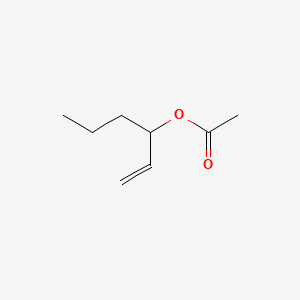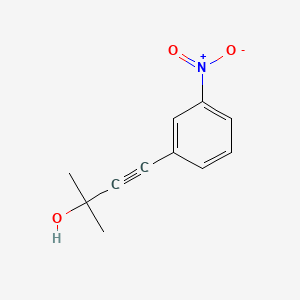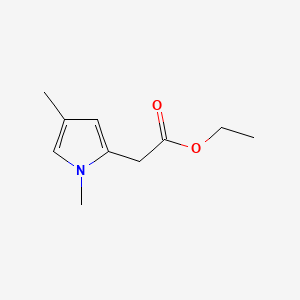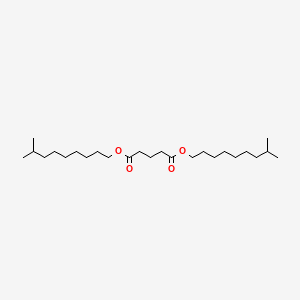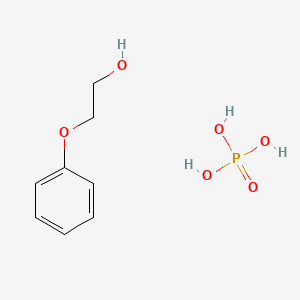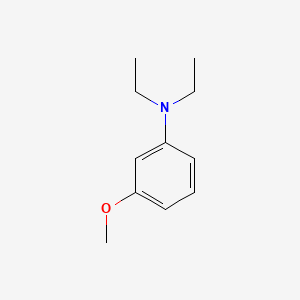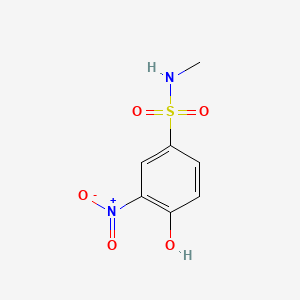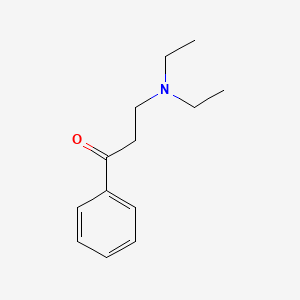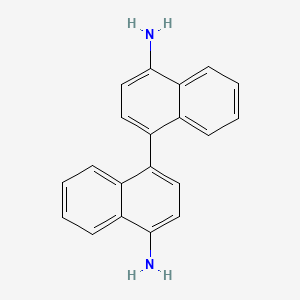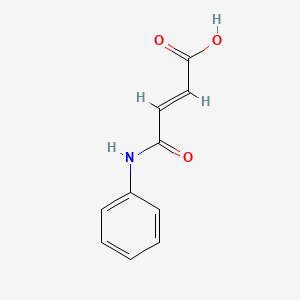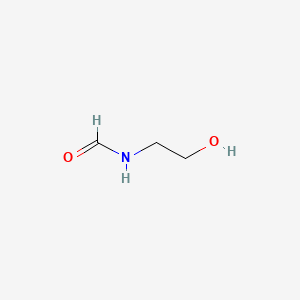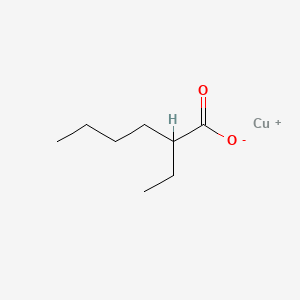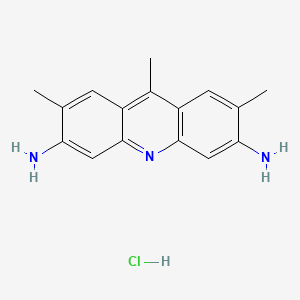![molecular formula C15H20O5S B1594884 1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate CAS No. 23511-05-9](/img/structure/B1594884.png)
1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate
Descripción general
Descripción
“1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C15H20O5S . It has a molecular weight of 312.4 g/mol . The IUPAC name for this compound is 1,4-dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate .
Molecular Structure Analysis
The molecular structure of “1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate” includes a spirocyclic scaffold, which is a common feature in many bioactive compounds . The InChI string for this compound is InChI=1S/C15H20O5S/c1-12-2-4-14(5-3-12)21(16,17)20-13-6-8-15(9-7-13)18-10-11-19-15 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 312.4 g/mol . It has an XLogP3-AA value of 2.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has 3 rotatable bonds .
Aplicaciones Científicas De Investigación
Synthesis of Spiromorpholinotetrahydropyran Derivatives
A novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives by coupling aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. This process represents the first report of synthesizing spiromorpholinotetrahydropyran derivatives through a Prins bicyclization, indicating the versatility of 1,4-Dioxaspiro[4.5]decan-8-yl derivatives as intermediates in organic synthesis (Reddy et al., 2014).
Pharmaceutical Intermediates and Liquid Crystals
1,4-Dioxaspiro[4.5]decan-8-one, a closely related compound, has been identified as a bifunctional synthetic intermediate widely used in the synthesis of organic chemicals, including pharmaceutical intermediates and liquid crystals. The synthesis of this compound from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane via selective deketalization in acidic solution showcases its importance in chemical engineering and pharmaceutical synthesis (Zhang Feng-bao, 2006).
Antiviral and Antitubercular Drug Candidates
Studies on derivatives of 1,4-Dioxaspiro[4.5]decan-8-one have shown potential in pharmacology, particularly in the development of antiviral and antitubercular drug candidates. For instance, N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have been evaluated for their antiviral activity, displaying strong activity against influenza A/H3N2 virus, highlighting the potential of 1,4-Dioxaspiro[4.5]decan-8-yl derivatives in antiviral drug development (Çağla Begüm Apaydın et al., 2020). Moreover, the structural study of a promising antitubercular drug candidate featuring a 1,4-dioxa-8-azaspiro[4.5]decane side chain demonstrates the compound's complex conformation and potential in treating tuberculosis (Richter et al., 2022).
Propiedades
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5S/c1-12-2-4-14(5-3-12)21(16,17)20-13-6-8-15(9-7-13)18-10-11-19-15/h2-5,13H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOKCUXVMOFUSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(CC2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340793 | |
| Record name | 8-tosyloxy-1,4-dioxaspiro[4,5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate | |
CAS RN |
23511-05-9 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-8-ol, 8-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23511-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-tosyloxy-1,4-dioxaspiro[4,5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

